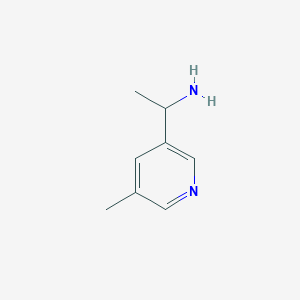

1-(5-Methylpyridin-3-yl)ethan-1-amine

Description

Strategic Importance of Pyridine-Derived Amines in Contemporary Chemical Research

Pyridine-based ring systems are one of the most extensively utilized heterocycles in the field of drug design. nih.gov This is primarily due to their profound effect on pharmacological activity, which has led to the discovery of numerous therapeutic agents across a wide spectrum of diseases. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can enhance the solubility and bioavailability of a drug molecule.

Chiral amines, in particular, are crucial structural motifs present in a vast array of natural products, pharmaceuticals, and other biologically active compounds. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. openmedicinalchemistryjournal.com These moieties are often key to the molecule's interaction with biological targets such as enzymes and receptors, which are themselves chiral. The specific three-dimensional arrangement of atoms in a chiral amine can dictate the efficacy and selectivity of a drug. Consequently, the development of synthetic routes to enantiomerically pure amines is a major focus in organic chemistry.

Pyridine-derived amines, such as 1-(5-Methylpyridin-3-yl)ethan-1-amine, combine the advantageous properties of the pyridine scaffold with the stereochemical importance of a chiral amino group. This combination makes them valuable building blocks in the synthesis of complex molecules with potential therapeutic applications.

Contextualizing this compound within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with a significant focus on the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are of paramount importance, and the pyridine ring is a fundamental example.

This compound is a substituted pyridine derivative. The core structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This particular molecule is further functionalized with a methyl group at the 5-position and an aminoethyl group at the 3-position. The presence of a stereocenter at the carbon atom attached to the amino group means that this compound can exist as two enantiomers, (R)-1-(5-Methylpyridin-3-yl)ethan-1-amine and (S)-1-(5-Methylpyridin-3-yl)ethan-1-amine. The (S)-enantiomer is identified by the CAS number 1213313-15-5.

The synthesis of such chiral amines often involves asymmetric methods to ensure the production of a single enantiomer, which is crucial for pharmaceutical applications. organic-chemistry.org A common synthetic strategy for this type of compound is the reductive amination of the corresponding ketone, in this case, 1-(5-Methylpyridin-3-yl)ethan-1-one.

Below is a table summarizing the key chemical information for this compound and its precursor ketone.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-1-(5-Methylpyridin-3-yl)ethan-1-amine | 1213313-15-5 | C₈H₁₂N₂ | 136.19 |

| 1-(5-Methylpyridin-3-yl)ethan-1-one | 42972-46-3 | C₈H₉NO | 135.16 |

Research Trajectories and Academic Significance

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader interest in chiral pyridyl amines. The research trajectories for compounds of this class are typically directed towards several key areas:

Asymmetric Catalysis: Chiral amines are widely used as ligands for metal catalysts in asymmetric synthesis. The nitrogen atom of the pyridine ring and the chiral amino group can coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.

Medicinal Chemistry: As building blocks for the synthesis of new pharmaceutical agents. The 3-pyridyl moiety is a common feature in many biologically active molecules. The introduction of a chiral aminoethyl side chain provides a point of diversification for creating libraries of compounds to be screened for various therapeutic targets.

Molecular Recognition: The development of synthetic receptors that can selectively bind to specific molecules. The defined three-dimensional structure of chiral amines makes them suitable components for the design of host molecules in supramolecular chemistry.

The academic significance of this compound lies in its potential to contribute to these fields. Its structure is representative of a class of compounds that are of high interest for developing new technologies in asymmetric synthesis and for the discovery of novel therapeutics. Further research into the specific properties and reactivity of this compound would be a valuable addition to the field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-(5-methylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H12N2/c1-6-3-8(7(2)9)5-10-4-6/h3-5,7H,9H2,1-2H3 |

InChI Key |

YGPHVIWZVMVUFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Approaches for 1-(5-Methylpyridin-3-yl)ethan-1-amine

The construction of this compound can be achieved through several strategic pathways. These approaches often converge on the key intermediate, 1-(5-methylpyridin-3-yl)ethan-1-one, which serves as the direct precursor to the target amine via various reduction or amination techniques. The synthesis of this ketone is therefore a critical first step in many of the discussed methodologies.

Established Reaction Pathways for Pyridyl-Ethan-1-amine Scaffolds

Traditional synthetic routes to pyridyl-ethan-1-amine structures primarily involve the transformation of a corresponding pyridyl ketone. A well-established method for preparing the requisite ketone, 1-(5-methylpyridin-3-yl)ethan-1-one, is through the addition of an organometallic reagent to a pyridine (B92270) nitrile precursor.

Specifically, the reaction of 5-methylnicotinonitrile with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds via nucleophilic addition to the nitrile carbon. masterorganicchemistry.comucalgary.ca This forms an intermediate imine salt which, upon acidic aqueous workup, hydrolyzes to yield the desired ketone. masterorganicchemistry.comucalgary.ca This two-step, one-pot procedure is a reliable method for constructing the carbon skeleton.

Once the ketone is obtained, classical (non-catalytic) methods can be employed to convert it to the racemic amine. One common pathway is the formation of an oxime by reacting the ketone with hydroxylamine, followed by reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over Raney Nickel can effectively reduce the oxime to the primary amine. Another established, albeit less common, method is the Leuckart-Wallach reaction, which involves the reductive amination of the ketone using formic acid and formamide (B127407) or ammonium (B1175870) formate.

Modern Catalytic Techniques for Amine Synthesis

Modern synthetic chemistry offers more efficient and selective catalytic methods for the preparation of amines, including palladium-mediated cross-coupling reactions for scaffold construction and direct reductive amination for carbon-nitrogen bond formation.

Palladium-Mediated Coupling Reactions for Pyridine Functionalization

While not a direct route to the amine functional group on the ethyl side-chain, palladium-catalyzed cross-coupling reactions are instrumental in constructing and functionalizing the pyridine core itself. For instance, the synthesis of the precursor, 1-(5-methylpyridin-3-yl)ethan-1-one, could be envisioned starting from a di-substituted pyridine. A Suzuki coupling reaction between 3-acetyl-5-bromopyridine (B57747) and methylboronic acid, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., Xantphos), can efficiently form the C-C bond to install the methyl group at the C-5 position. chemicalbook.com Similarly, Stille or Negishi coupling reactions could also be employed for this transformation. These methods provide a versatile platform for accessing a wide range of substituted pyridyl precursors necessary for the final amine synthesis. chemicalbook.comgoogle.com

Reductive Amination Strategies for Carbon-Nitrogen Bond Formation

Direct reductive amination is one of the most efficient and widely used modern methods for synthesizing amines from carbonyl compounds. adichemistry.com This process involves the reaction of the ketone, 1-(5-methylpyridin-3-yl)ethan-1-one, with an ammonia (B1221849) source (such as ammonia, ammonium acetate, or ammonium formate) to form an intermediate imine in situ. This imine is then immediately reduced to the target primary amine by a suitable reducing agent.

A variety of reducing agents can be used, each with specific advantages. Mild hydride reagents are particularly effective as they can selectively reduce the imine in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their selectivity and tolerance of various functional groups. adichemistry.com Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) offers a cleaner, atom-economical approach.

| Reducing Agent/System | Ammonia Source | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate (NH₄OAc) | Methanol (B129727) (MeOH), pH 6-7 | Mild, selective for imines, good functional group tolerance. | Toxicity of cyanide byproducts. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia (NH₃) or NH₄OAc | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Non-toxic, mild, effective for a wide range of substrates. | Moisture sensitive, can be slower than other reagents. |

| H₂ / Palladium on Carbon (Pd/C) | Ammonia (NH₃) | Ethanol (B145695) (EtOH) or MeOH, H₂ pressure (1-50 atm) | Atom economical, clean (no salt byproducts), scalable. | Requires specialized hydrogenation equipment, potential for ring reduction. |

| Amine Boranes (e.g., Pyridine Borane) | Ammonium Formate (HCOONH₄) | Methanol (MeOH), often with acid catalyst | Stable, can be used in aqueous media. | Can be less reactive than other borohydrides. |

Stereoselective Synthesis of Enantiomeric Forms

Since this compound contains a stereocenter, the synthesis of its individual enantiomers is of high importance. This is typically achieved through asymmetric synthesis, which creates the desired stereocenter with high enantiomeric purity, avoiding the need for classical resolution of a racemic mixture.

Asymmetric Synthetic Routes to Chiral Pyridyl Amines

The most prominent strategy for the asymmetric synthesis of chiral amines like this compound is the catalytic asymmetric reduction of a prochiral precursor. This can be either the direct asymmetric hydrogenation of the ketone to a chiral alcohol followed by conversion to the amine (with inversion of stereochemistry), or, more directly, the asymmetric hydrogenation of the intermediate imine.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful techniques for this transformation. rsc.orgthieme-connect.com These reactions utilize transition metal catalysts (commonly based on Ruthenium, Rhodium, or Iridium) coordinated to chiral ligands. thieme-connect.comnih.govacs.org For the synthesis of the target amine, the precursor ketone, 1-(5-methylpyridin-3-yl)ethan-1-one, is reacted with an ammonia source to form the corresponding ketimine. This imine is then hydrogenated in the presence of a chiral catalyst. The chiral environment created by the ligand directs the delivery of hydrogen to one face of the C=N double bond, resulting in the preferential formation of one enantiomer of the amine. The choice of metal, chiral ligand, and reaction conditions is critical to achieving high enantiomeric excess (ee). rsc.orgacs.org

| Catalyst Precursor | Chiral Ligand Family | Substrate Type | Typical H₂ Source | Reported Enantioselectivity (ee %) |

|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | BINAPine | Pyridyl Ketones | H₂ (gas) | Up to 99% |

| [RuCl₂(p-cymene)]₂ | TsDPEN / MsDPEN | Aryl Ketones | HCOOH/NEt₃ | >95% |

| [Ir(COD)Cl]₂ | SpiroPAP | Aryl Ketones | H₂ (gas) | Up to 99% |

| Chiral Ni(II) Complexes | (Pyridyl)imine Ligands | Aryl Ketones | Isopropanol | Up to 96% |

| Chiral Fe/Mn Complexes | PNNP Pincer Ligands | Aryl Ketones | H₂ (gas) or Isopropanol | Up to 99% |

Application of Chiral Auxiliaries and Reagents in Stereocontrol

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of chiral amines. nih.gov This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation, typically a nucleophilic addition to an imine or a related C=N bond, to occur with high diastereoselectivity. sci-hub.se After the key bond-forming step, the auxiliary is removed, yielding the desired enantiomerically enriched amine. nih.gov

One of the most versatile and widely used chiral reagents is tert-butanesulfinamide, developed by the Ellman lab. yale.edu In this method, the prochiral ketone precursor, 1-(5-methylpyridin-3-yl)ethan-1-one, would first be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent addition of a methyl group (for example, using a Grignard reagent) to the C=N bond is directed by the bulky sulfinyl group, leading to the formation of the desired stereocenter with high diastereoselectivity. The final step involves the acidic cleavage of the N-S bond to release the chiral amine. This method is highly valued in both academic and industrial settings for its reliability and the commercial availability of the sulfinamide reagent. yale.edu

Other notable chiral auxiliaries include those derived from amino alcohols, such as pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries can be used to form chiral amides or other derivatives that control the stereochemistry of reactions at the α-carbon. nih.gov For amine synthesis, imines derived from auxiliaries like 1-phenylethylamine (B125046) can be employed, where the stereoselectivity of nucleophilic addition is governed by steric hindrance from the auxiliary's phenyl and methyl groups. sci-hub.se The auxiliary is typically cleaved under hydrogenolysis conditions. sci-hub.se

The effectiveness of various chiral auxiliaries is often dependent on the specific substrate and reaction conditions. Below is a representative table illustrating common auxiliaries and their general application in asymmetric amine synthesis.

| Chiral Auxiliary/Reagent | Precursor Functional Group | Key Transformation | Typical Stereoselectivity | Cleavage Condition |

| tert-Butanesulfinamide | Ketone/Aldehyde | Diastereoselective addition to N-sulfinyl imine | High (often >95% de) | Mild Acid (e.g., HCl) |

| Pseudoephenamine | Carboxylic Acid | Diastereoselective enolate alkylation | High (often >90% de) | Hydrolysis/Reduction |

| 1-Phenylethylamine | Ketone/Aldehyde | Diastereoselective addition to imine | Moderate to High | Hydrogenolysis |

| Chiral N-acylhydrazones | Ketone/Aldehyde | Diastereoselective radical addition | Good to High | Reductive N-N cleavage |

Enantioselective Catalysis for Chiral Amine Production

Enantioselective catalysis represents a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the production of chiral amines like this compound, the most common catalytic method is the asymmetric hydrogenation of a ketone or imine precursor. acs.org

The asymmetric hydrogenation of pyridyl-containing substrates presents a significant challenge because the basic nitrogen atom of the pyridine ring can coordinate strongly to the transition metal catalyst, leading to deactivation or inhibition. acs.org Despite this difficulty, specialized catalytic systems have been developed to effectively reduce such substrates. Iridium complexes featuring chiral phosphine-oxazoline ligands (SIPHOX) have demonstrated high efficiency in the hydrogenation of various pyridyl-containing compounds, affording chiral amines in excellent enantioselectivities. acs.org

Another powerful strategy involves the copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines. nih.gov This method often requires the use of a Lewis acid to activate the otherwise poorly reactive substrate. The combination of a copper salt with a chiral diphosphine ligand can facilitate the introduction of alkyl chains with high enantioselectivity. nih.govresearchgate.net

The table below summarizes representative catalytic systems applicable to the synthesis of chiral pyridyl amines.

| Catalyst System | Substrate Type | Transformation | Key Features | Typical Enantioselectivity |

| Ir-SIPHOX complexes | Pyridyl Ketones/Imines | Asymmetric Hydrogenation | Overcomes catalyst inhibition by pyridine nitrogen | High (up to 99% ee) acs.org |

| Ru-Chiral Diphosphine | Pyridyl Ketones | Asymmetric Hydrogenation | Effective for various aromatic ketones | Good to Excellent |

| Cu-Chiral Diphosphine / Lewis Acid | Alkenyl Pyridines | Asymmetric Conjugate Addition | Requires Lewis acid activation for unreactive substrates | High (up to 95% ee) nih.gov |

| Organocatalysis (e.g., Chiral Phosphoric Acid) | Imines | Asymmetric Transfer Hydrogenation | Metal-free; uses Hantzsch ester as a hydrogen source | Variable to High |

Precursor Design and Intermediate Chemical Derivatization

The successful synthesis of the target compound relies heavily on the efficient preparation of key building blocks, namely functionalized pyridine and ethanone (B97240) intermediates.

Preparation of Functionalized Pyridine and Ethanone Intermediates

The primary precursor for the synthesis of this compound is the corresponding ketone, 1-(5-methylpyridin-3-yl)ethan-1-one. The synthesis of this intermediate can be approached in several ways. A common method involves the Suzuki coupling of a halogenated pyridine with a suitable boronic acid derivative. For instance, 5-acetyl-2-bromopyridine (B147078) can be synthesized from 2,5-dibromopyridine (B19318) via lithiation and subsequent acetylation. mdpi.com While this provides a route to an acetylpyridine, creating the specific 3-acetyl-5-methyl pattern requires a different starting material, such as 3-bromo-5-methylpyridine. This intermediate could then potentially undergo a metal-catalyzed cross-coupling reaction with an acetyl equivalent or be converted to an organometallic species for reaction with an acetylating agent.

Alternatively, multi-component reactions, such as variations of the Hantzsch pyridine synthesis, offer a pathway to construct the pyridine ring with the desired substitution pattern from acyclic precursors. mdpi.com This method involves the condensation of β-ketoesters, aldehydes, and an ammonia source, followed by oxidation. mdpi.com

Synthetic Strategies for Pyridine Ring Functionalization

The functionalization of a pre-existing pyridine ring is a cornerstone of pyridine chemistry. uiowa.edu Given the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene. A variety of strategies exist to introduce substituents at specific positions.

Directed ortho-Metalation (DoM): A directing group on the pyridine ring can direct deprotonation by a strong base (e.g., LDA) to an adjacent position, allowing for subsequent reaction with an electrophile.

Halogen/Metal Exchange: Pyridines bearing a halogen atom (Br or I) can undergo exchange with organolithium reagents to form a pyridyllithium species, which can then be quenched with an electrophile. This is a powerful method for introducing functionality at the site of the original halogen. researchgate.net

Transition Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often with high regioselectivity controlled by directing groups or the inherent electronics of the ring. nih.govnih.gov For instance, iridium-catalyzed borylation can selectively functionalize the C3 position of certain pyridines. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In pyridines bearing a good leaving group (like a halide) at the 2- or 4-position and activated by electron-withdrawing groups, direct substitution by nucleophiles is possible. nih.gov

Pyridine N-Oxide Chemistry: Activation of the pyridine ring by N-oxidation facilitates both electrophilic substitution at the 4-position and nucleophilic substitution at the 2-position. organic-chemistry.org For example, treatment of a pyridine N-oxide with acetic anhydride (B1165640) can lead to the introduction of a group at the 2-position. youtube.com

Process Optimization and Reaction Efficiency

Moving from a laboratory-scale synthesis to a larger-scale production requires careful optimization of the reaction process to maximize yield and purity while ensuring safety and cost-effectiveness.

Yield Optimization and Purity Enhancement Protocols

Yield optimization is a multi-parameter problem that involves systematically adjusting reaction conditions. Key parameters include:

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature balances reaction speed with the formation of undesired byproducts.

Concentration: Adjusting the concentration of reactants can influence reaction order and minimize side reactions.

Catalyst Loading: In catalytic reactions, the amount of catalyst must be optimized. Too little catalyst results in slow or incomplete conversion, while too much can be uneconomical and lead to purification challenges. google.com

Solvent: The choice of solvent can dramatically affect solubility, reaction rates, and even the stereochemical outcome of a reaction.

Reagent Stoichiometry: Using a slight excess of one reagent can drive a reaction to completion but may complicate purification.

Purity enhancement involves the removal of unreacted starting materials, reagents, catalysts, and byproducts. Common protocols include:

Crystallization: This is a powerful technique for purifying solid compounds. For chiral amines, diastereomeric salt crystallization is a classical resolution method. A racemic amine is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid) to form two diastereomeric salts, which often have different solubilities, allowing one to be crystallized selectively.

Chromatography: Column chromatography (flash or preparative HPLC) is used to separate compounds based on their differential adsorption to a stationary phase.

Extraction: Liquid-liquid extraction is used to separate compounds based on their differing solubilities in two immiscible liquid phases, often an aqueous and an organic phase. This is useful for removing water-soluble impurities.

Distillation: For volatile compounds, distillation can be an effective purification method, although it is less common for relatively complex molecules like the target amine.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the parameter space and identify the optimal conditions for both yield and purity. rsc.org

Scaling Considerations for Research and Development

The transition from laboratory-scale synthesis to larger-scale production of this compound for research and development purposes necessitates careful consideration of various process parameters to ensure safety, efficiency, consistency, and economic viability. While specific scale-up data for this exact molecule is not extensively published, general principles for the scale-up of chiral amine syntheses, particularly those involving asymmetric hydrogenation or reductive amination of heteroaromatic ketones, provide a robust framework for process development. The precursor ketone for this compound would be 3-acetyl-5-methylpyridine.

Key challenges in scaling up the synthesis of chiral amines like this compound often revolve around maintaining high enantioselectivity and yield, managing reaction thermodynamics, ensuring catalyst stability and efficiency, and simplifying product isolation and purification.

Process Optimization Strategies

Catalyst Selection and Loading: The choice of catalyst is paramount for a successful and scalable asymmetric synthesis. For the conversion of 3-acetyl-5-methylpyridine to the target amine, catalysts based on noble metals like ruthenium, rhodium, or iridium complexed with chiral ligands are typically employed. nih.govnih.gov When moving from bench-scale to pilot plant or larger scale, the catalyst loading becomes a critical economic and environmental factor. While laboratory syntheses might use higher catalyst loadings to ensure complete conversion, on a larger scale, minimizing the catalyst-to-substrate ratio (S/C) without compromising reaction time or enantiomeric excess (ee) is crucial. nih.gov

For instance, the asymmetric hydrogenation of heteroaromatic ketones has been successfully performed with S/C ratios ranging from 1,000 to 40,000. nih.gov Optimization studies would involve screening different chiral ligands and catalyst precursors to find the most active and selective system for this specific substrate. The stability of the catalyst under prolonged reaction times, which are more common in large-scale batches, also needs to be evaluated to prevent catalyst deactivation and ensure batch-to-batch consistency.

Interactive Data Table: Catalyst Loading Optimization

| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |

| Substrate | 3-acetyl-5-methylpyridine | 3-acetyl-5-methylpyridine | 3-acetyl-5-methylpyridine |

| Catalyst | [RuCl(p-cymene)((R,R)-TsDPEN)] | [RuCl(p-cymene)((R,R)-TsDPEN)] | [RuCl(p-cymene)((R,R)-TsDPEN)] |

| S/C Ratio | 100:1 - 500:1 | 1000:1 - 5000:1 | 10,000:1 - 40,000:1 |

| Typical Yield | >95% | >95% | >95% |

| Typical ee | >99% | >99% | >99% |

Reaction Conditions: Scaling up reactions often involves changes in heat and mass transfer. Exothermic reactions that are easily managed in a laboratory flask can lead to dangerous temperature excursions in a large reactor if not properly controlled.

Temperature and Pressure: The asymmetric hydrogenation of ketones is typically performed under hydrogen pressure. nih.gov While lab-scale experiments might be conducted at relatively low pressures, industrial-scale hydrogenations often utilize higher pressures to increase reaction rates and improve catalyst turnover frequency. However, this necessitates specialized high-pressure reactors and stringent safety protocols. The reaction temperature must be carefully controlled to prevent side reactions and ensure high enantioselectivity. An optimized temperature profile might be required, with a controlled ramp-up and holding period.

Solvent Selection: The choice of solvent is critical for scalability. An ideal solvent should provide good solubility for the substrate and catalyst, be inert to the reaction conditions, facilitate product isolation, and have a favorable safety and environmental profile. Protic solvents like methanol or ethanol are commonly used in hydrogenations. On a larger scale, factors such as solvent recovery and recycling become important for cost-effectiveness and sustainability.

Interactive Data Table: Reaction Condition Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Temperature (°C) | 25 | 50 | 40 |

| H₂ Pressure (bar) | 10 | 50 | 30 |

| Solvent | Methanol | Toluene | Ethanol |

| Reaction Time (h) | 24 | 8 | 12 |

| Yield (%) | 92 | 96 | 95 |

| ee (%) | 98 | 95 | >99 |

Downstream Processing and Purification

The isolation and purification of the final product can be a significant bottleneck in large-scale synthesis. Methods that are convenient in the lab, such as column chromatography, are often impractical and expensive at an industrial scale. Therefore, developing a scalable purification strategy is essential.

Work-up Procedure: The work-up procedure should be designed to efficiently remove the catalyst and any unreacted starting materials or byproducts. For a basic amine product, an acid-base extraction is a common and scalable method. The product can be extracted into an aqueous acidic phase, leaving non-basic impurities and the catalyst in the organic phase. The aqueous phase can then be basified to liberate the free amine, which can be extracted into a fresh organic solvent.

Crystallization: The preferred method for purification on a large scale is crystallization. This can provide the product in high purity and, if the compound forms crystalline salts with a chiral acid, can also be used to upgrade the enantiomeric excess. Developing a robust crystallization process involves screening different solvent systems and optimizing conditions such as temperature, cooling rate, and agitation to control crystal size and morphology, which are important for filtration and drying.

The successful scaling of the synthesis of this compound from a research setting to development quantities hinges on a multi-faceted optimization of the reaction and purification processes. A thorough understanding of the reaction mechanism and kinetics, coupled with careful engineering and safety considerations, is crucial for establishing a reliable and efficient manufacturing process.

Advanced Structural Analysis and Characterization

Determination of Molecular Conformation and Stereochemical Assignment

For instance, computational analysis of similar structures, such as 7-azaserotonin which also features a pyridyl and an ethylamine (B1201723) group, has shown that multiple stable conformers can exist, with the relative energies being influenced by intramolecular interactions. The stereochemical assignment of the chiral center at the first carbon of the ethyl group is crucial. This is typically achieved through chiroptical techniques such as circular dichroism (CD) spectroscopy or by synthesis from a chiral precursor of known configuration. The "(S)" and "(R)" enantiomers of 1-(5-Methylpyridin-3-yl)ethan-1-amine are expected to exhibit mirror-image CD spectra, allowing for their unambiguous identification.

Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic methods is essential for the complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group attached to the ring, the methine proton at the chiral center, the methyl group of the ethylamine side chain, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 3,5-disubstitution pattern of the pyridine ring. The amine protons often appear as a broad signal, and their chemical shift can be concentration and solvent dependent. pressbooks.pub

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Signals for the pyridine ring carbons, the two methyl carbons, the methine carbon, and the carbon of the ethylamine group would be expected at characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule.

N-H Vibrations: As a primary amine, this compound is expected to exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub An N-H bending vibration is also anticipated around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the amine group would likely be found in the 1020-1250 cm⁻¹ range. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can aid in its identification. The molecular ion peak would correspond to the molecular weight of this compound. A characteristic fragmentation for alkylamines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. pressbooks.pub This would result in the formation of a resonance-stabilized, nitrogen-containing cation.

Advanced Crystallographic Studies of Pyridine Amine Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and torsion angles. While a crystal structure for this compound has not been reported in the searched literature, studies on other chiral pyridine amine derivatives provide valuable insights into the expected solid-state conformation and intermolecular interactions.

The table below summarizes typical crystallographic parameters that could be expected for a pyridine amine derivative, based on published data for analogous compounds.

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Z (Molecules per unit cell) | 4 |

| Hydrogen Bonding | N-H···N interactions |

The determination of the absolute configuration of a single enantiomer can also be achieved through X-ray crystallography, often by co-crystallizing with a chiral counter-ion of known stereochemistry.

Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a widely applied technique for predicting the molecular properties of organic compounds, including derivatives of pyridine (B92270). By solving the Kohn-Sham equations, DFT can be used to determine the optimized geometry, electronic energy, and other key molecular attributes of 1-(5-Methylpyridin-3-yl)ethan-1-amine.

DFT calculations, often employing hybrid functionals such as B3LYP, can provide a detailed picture of bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile. Furthermore, DFT is instrumental in calculating various electronic properties that dictate the compound's behavior in chemical reactions.

Illustrative Data Table of DFT-Calculated Properties:

| Property | Predicted Value |

| Ground State Energy | [Value] hartree |

| Dipole Moment | [Value] Debye |

| Polarizability | [Value] a.u. |

| Point Group | C1 |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the energy of the LUMO reflects its capacity to accept electrons, signifying its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the amine group and the pyridine ring. The LUMO, on the other hand, would likely be distributed over the pyridine ring, which can accommodate electron density. A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com

Illustrative Data Table of FMO Analysis:

| Orbital | Energy (eV) |

| HOMO | [Value] |

| LUMO | [Value] |

| HOMO-LUMO Gap | [Value] |

Note: The values in this table are illustrative and would be derived from specific quantum mechanical calculations.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amine group, making these sites favorable for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to interaction with nucleophiles.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time.

Exploration of Conformational Landscape and Dynamic Behavior

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound. By simulating the motion of atoms over time, MD can identify the most stable conformations (low-energy states) and the energy barriers between them. This is particularly important for a flexible molecule with rotatable bonds, such as the bond connecting the ethylamine (B1201723) group to the pyridine ring. Understanding the preferred conformations is crucial as they can influence the molecule's biological activity and physical properties.

The dynamic behavior of the molecule, including the fluctuations of bond lengths, bond angles, and dihedral angles, can also be analyzed from MD trajectories. This information provides insights into the molecule's flexibility and how it might adapt its shape to interact with other molecules.

Investigation of Intermolecular Interactions in Condensed Phases

Molecular dynamics simulations are also powerful tools for studying the behavior of molecules in condensed phases, such as in a solvent or in a crystalline state. For this compound, MD simulations can be used to investigate how it interacts with solvent molecules, such as water. This includes the formation of hydrogen bonds between the amine and pyridine nitrogen atoms and water molecules.

By simulating a system containing multiple molecules of the compound, MD can also shed light on intermolecular interactions, such as π-π stacking between the pyridine rings of adjacent molecules. These interactions are fundamental to understanding the compound's bulk properties, such as its solubility and crystal packing.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein receptor.

Through molecular docking simulations, the binding mode and affinity of this compound with various protein targets can be predicted. For instance, given its structural similarities to other aminopyridine derivatives, this compound could be docked against kinases, which are common targets for pyridine-containing molecules. nih.gov The docking process involves placing the ligand in the active site of the receptor and evaluating the binding energy of numerous poses.

The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimation of the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction. researchgate.net The binding mode reveals the specific orientation of the ligand within the active site and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex.

For example, a hypothetical docking study of this compound with a kinase target might reveal that the pyridine nitrogen acts as a hydrogen bond acceptor with a key amino acid residue in the hinge region of the kinase, a common binding motif for kinase inhibitors. The methyl group on the pyridine ring could engage in hydrophobic interactions within a specific pocket of the active site, while the ethanamine moiety might form additional hydrogen bonds or ionic interactions.

Table 1: Illustrative Predicted Binding Affinities of this compound with Various Kinase Targets

| Kinase Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Gly796 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | Cys919, Asp1046, Phe1047 |

| c-Met Kinase | 3RHK | -8.2 | Tyr1230, Met1211, Asp1222 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results from molecular docking studies of similar compounds.

Computational methods can also be employed to identify "hotspots" within a receptor's binding site. Hotspots are specific amino acid residues that contribute disproportionately to the binding energy of a ligand-protein complex. scilit.comoup.com Identifying these hotspots is crucial for understanding the determinants of binding affinity and specificity.

Techniques such as computational alanine (B10760859) scanning or energy decomposition analysis can be used to pinpoint these critical residues. oup.com In the context of this compound, identifying hotspots in a target's binding site would reveal which residues are essential for its binding. This information is invaluable for designing derivatives with improved potency and selectivity, as modifications to the ligand can be made to optimize interactions with these hotspots. For example, if a tyrosine residue is identified as a hotspot, a modification to the ligand that allows for a strong pi-pi stacking interaction with this residue could significantly enhance binding affinity.

In Silico Prediction of Chemical Reactivity and Pathway Analysis

Computational chemistry also provides a framework for predicting the intrinsic chemical reactivity of a molecule and the likely outcomes of its chemical transformations.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and derive various reactivity indices. nih.govsemanticscholar.org These indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrophilicity, and nucleophilicity, provide insights into the kinetic stability and reactivity of a compound. nih.govasrjetsjournal.org

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net The local nucleophilicity and electrophilicity can be mapped onto the molecule to predict the most likely sites for nucleophilic and electrophilic attack. The nitrogen atom of the pyridine ring and the nitrogen of the amine group are expected to be nucleophilic centers, while the carbon atoms of the pyridine ring may act as electrophilic centers, particularly when the ring is activated.

Computational studies can also elucidate reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. grnjournal.usrsc.org This can provide a detailed understanding of how this compound might behave in various chemical reactions.

Table 2: Illustrative Calculated Reactivity Indices for this compound

| Reactivity Index | Predicted Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical stability. |

| Electrophilicity Index (ω) | 1.5 eV | Measures the ability to accept electrons. |

| Nucleophilicity Index (N) | 3.0 eV | Measures the ability to donate electrons. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical DFT calculations for similar organic molecules.

In silico tools can predict the metabolic fate of a compound, which is a critical aspect of its chemical transformation in a biological system. nih.gov For this compound, these tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize it and the potential metabolites that will be formed. nih.gov

Common metabolic transformations for pyridine-containing compounds include N-oxidation of the pyridine ring and hydroxylation at various positions on the ring. researchgate.net The ethanamine side chain could also be subject to deamination or N-acetylation. By predicting these transformations, potential issues with metabolic stability or the formation of reactive metabolites can be identified early in the development process.

Elucidation of Structure-Activity Relationships for this compound Derivatives

The biological profile of derivatives of this compound is intrinsically linked to their structural modifications. Systematic alterations to the molecule provide valuable insights into its mechanism of action and potential therapeutic applications.

The introduction of different substituents on the pyridine ring or the ethylamine side chain can profoundly influence the biological activity of this compound derivatives. Research on various pyridine-containing compounds has demonstrated that modifications can affect properties such as anti-inflammatory, anticancer, and antimicrobial activities. For instance, in a series of imidazo[4,5-b]pyridines, the presence of a bromine atom on the pyridine nucleus and a 2-imidazolinyl group on a phenyl ring resulted in moderate antibacterial activity against E. coli mdpi.com. Furthermore, the antiproliferative activity of these compounds was found to be sensitive to the nature of the amidino group, with unsubstituted and 2-imidazolinyl amidino groups showing potent and selective activity against colon carcinoma mdpi.com.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on arylthiourea derivatives containing a pyridine moiety have provided further insights. These studies revealed that introducing bulky, electron-withdrawing groups at specific positions of an associated benzene ring can enhance inhibitory activity against the root growth of Arabidopsis acs.org. Conversely, bulky groups at other positions can lead to decreased activity acs.org. These findings underscore the importance of both the electronic nature and the steric bulk of substituents in determining biological outcomes.

The following interactive table summarizes the observed impact of different substituents on the biological activity of pyridine derivatives, providing a framework for predicting the effects of similar modifications to this compound.

| Compound Series | Substituent Variation | Observed Biological Effect |

| Imidazo[4,5-b]pyridines | Bromine on pyridine, 2-imidazolinyl on phenyl | Moderate antibacterial activity against E. coli mdpi.com |

| Imidazo[4,5-b]pyridines | Unsubstituted amidino group | Pronounced and selective antiproliferative activity against colon carcinoma mdpi.com |

| Imidazo[4,5-b]pyridines | 2-imidazolinyl amidino group | Pronounced and selective antiproliferative activity against colon carcinoma mdpi.com |

| Arylthiourea Pyridines | Bulky, electron-withdrawing groups at ortho position of benzene ring | Enhanced inhibitory activity on Arabidopsis root growth acs.org |

| Arylthiourea Pyridines | Bulky groups at para position of benzene ring | Decreased inhibitory activity on Arabidopsis root growth acs.org |

The presence of a chiral center at the first carbon of the ethylamine group in this compound means that it exists as two enantiomers. The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of molecular recognition and biological function. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant differences in their pharmacological effects. The study of chiral recognition is fundamental to understanding biological processes and designing bioactive compounds acs.org.

The absolute stereochemistry of a molecule can dictate its interaction with a biological target. For instance, the diastereoselective outcomes of C-H amination reactions involving chiral sulfamates are governed by stereochemical factors, leading to the formation of specific stereoisomers acs.org. This highlights the principle that the spatial orientation of functional groups is crucial for predictable chemical and biological interactions. The development of methodologies to unambiguously determine the absolute configuration of chiral molecules is therefore of significant importance nsf.govnih.gov.

To quantify the relationship between molecular structure and biological activity, quantitative structure-activity relationship (QSAR) studies often employ topological and electronic descriptors. These numerical values encode information about a molecule's size, shape, branching, and electronic distribution nih.gov. For pyridine derivatives, descriptors such as the Wiener Index, Randic Index, and Zagreb Indices have been shown to be effective in predicting properties like lipophilicity and bioactivity chemmethod.com.

The analysis of these descriptors helps in understanding the molecular features that are crucial for a particular biological activity. For example, in a study of pyrazine-containing compounds, descriptors related to the electronic, topological, and hydrophobic properties of the molecules were found to be important for their antitubercular and antibacterial activities nih.gov. This approach allows for the computational screening and rational design of new, more potent analogs. The integration of these computational tools provides a comprehensive perspective on a compound's molecular topology and potential chemical behavior chemmethod.comresearchgate.net.

Principles of Rational Ligand Design

Rational ligand design leverages the understanding of SAR to create new molecules with desired properties. This can involve the design of chiral ligands for specific catalytic processes or the modification of existing scaffolds to improve their drug-like properties.

Chiral amines, such as this compound, are valuable building blocks for the synthesis of chiral ligands used in asymmetric catalysis. The goal of asymmetric catalysis is to selectively produce one enantiomer of a chiral product, a process that is highly dependent on the structure of the chiral ligand. The design of these ligands is a key area of research, with a focus on creating modular and tunable structures.

The development of chiral pyridine-derived ligands has been a significant area of interest, although it has faced challenges in achieving both broad reactivity and high stereoselectivity acs.org. A successful strategy involves creating a rigid and tunable chiral framework that minimizes steric hindrance near the coordinating nitrogen atom while allowing for modification of the peripheral environment to optimize stereoselectivity acs.org. The design and synthesis of such modular chiral ligands enable the fine-tuning of the properties of metal complexes, leading to highly active and efficient catalysts for the synthesis of enantiomerically enriched amines acs.org.

In the field of drug discovery, scaffold hopping and bioisosteric replacement are important strategies for lead optimization. Scaffold hopping involves replacing the core structure of a molecule with a different one while maintaining similar biological activity, which can lead to new chemical entities with improved properties researchgate.netnih.gov. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing potency, improving pharmacokinetic properties, or reducing toxicity researchgate.netnih.gov.

For pyridine-based compounds, the pyridine ring itself is often a bioisosteric replacement for a benzene ring, offering advantages such as improved solubility and the ability to form hydrogen bonds mdpi.com. These strategies are used to modify lead compounds to develop safer and more effective drugs. The systematic application of bioisosterism and scaffold hopping can lead to the discovery of novel compounds with enhanced therapeutic profiles researchgate.net.

An in-depth analysis of the chemical compound this compound reveals its significance in the landscape of modern drug discovery and design. This article explores the intricate relationship between its structure and activity, with a particular focus on the computational strategies employed to optimize its potential as a therapeutic agent.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings

Currently, there is a notable absence of published research specifically detailing the synthesis, characterization, and application of 1-(5-Methylpyridin-3-yl)ethan-1-amine. However, the synthesis of structurally analogous compounds, such as intermediates for the COX-2 inhibitor Etoricoxib, has been documented. These synthetic routes often involve the coupling of a pyridine (B92270) derivative with another molecular fragment, suggesting that similar methodologies could be adapted for the production of this compound. The general body of research on pyridine derivatives indicates a wide range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The presence of a chiral amine in the structure of this compound is significant, as chirality is a critical factor in the efficacy and specificity of many pharmaceutical agents.

Identification of Promising Research Avenues

The structural features of this compound suggest several promising directions for future research:

Medicinal Chemistry and Drug Discovery: Given that pyridine derivatives are integral to numerous pharmaceuticals, a primary research avenue is the investigation of this compound's biological activity. nih.gov Screening for antimicrobial and antifungal properties would be a logical starting point, as many pyridine-containing molecules exhibit these effects. mdpi.com Furthermore, its potential as an antiviral agent, particularly against viruses like influenza, warrants investigation, drawing parallels from other pyridine-based compounds that target viral polymerases. mdpi.com The chiral nature of the molecule suggests that its enantiomers could exhibit different biological activities, a crucial aspect to explore in the context of drug development. researchgate.netmdpi.com

Agrochemicals: Chiral diamine derivatives have shown potential as antiviral and fungicidal agents in agricultural applications. nih.gov Investigating the activity of this compound and its derivatives against plant pathogens could open up new possibilities for crop protection.

Enzyme Inhibition: The pyridine motif is present in various enzyme inhibitors. Exploring the inhibitory potential of this compound against a range of enzymes could uncover novel therapeutic applications. For instance, derivatives of pyridine have been studied as FLT3 inhibitors for acute myeloid leukemia. nih.gov

Broader Implications in Chemical Biology and Material Science

Beyond its potential therapeutic applications, this compound could have broader implications in other scientific fields:

Chemical Biology: As a chiral amine, this compound could serve as a valuable building block in the synthesis of more complex biologically active molecules. Its pyridine ring offers a site for various chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These studies are fundamental to understanding how molecular structure influences biological function.

Material Science: While less explored, the integration of pyridine-containing compounds into materials science is a growing area of interest. Poly(vinylpyridine) (PVP) is a well-known polymer with applications in various materials due to the coordinating properties of the pyridine nitrogen. acs.org Block copolymers containing PVP can be used to create self-assembling nanostructures. acs.org Although a small molecule, this compound could potentially be used as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties. The methyl group and the amine functionality provide reactive sites for polymerization or grafting onto other polymer backbones. Such materials could find applications in catalysis, coatings, or as functional additives. The synthesis of methylpyridines via catalytic methods is an active area of research, suggesting the potential for developing efficient production processes for related compounds. researchgate.netsemanticscholar.org

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C5, amine at C1) .

- LC-MS : Validates molecular weight (MW: 150.20 g/mol) and detects impurities .

- IR : Identifies amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though co-crystallization with chiral auxiliaries may be needed for enantiopure samples .

How can contradictions in reported biological activities of pyridine-based amines be resolved?

Advanced Research Question

Contradictions often arise from enantiomer-specific activity or assay variability. For example, (R)-enantiomers may show higher receptor affinity than (S)-forms due to steric fit . Standardized assays (e.g., IC50 measurements in kinase inhibition) and enantiomeric resolution via chiral HPLC are critical . Meta-analyses of published data, adjusting for variables like cell line specificity or solvent effects, can reconcile discrepancies .

What safety protocols are required for handling this compound?

Basic Research Question

The compound may exhibit hazards (H302: harmful if ingested; H315: skin irritation). Use PPE (gloves, goggles) and work in a fume hood. Store at 4°C in airtight containers to prevent oxidation . Spills should be neutralized with dilute acetic acid and absorbed with inert materials (e.g., vermiculite) .

What strategies enable enantioselective synthesis for chiral-specific studies?

Advanced Research Question

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers during ester hydrolysis .

- Chiral Chromatography : Preparative HPLC with cellulose-based columns achieves >99% enantiomeric excess .

How can computational modeling predict binding affinity with neurological receptors?

Advanced Research Question

Docking studies (e.g., AutoDock Vina) model interactions with dopamine or serotonin receptors. Optimize force fields to account for the methyl group’s hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) binding assays . MD simulations (>100 ns) assess stability of ligand-receptor complexes .

What methods assess metabolic stability and toxicity of pyridine-ethylamine derivatives?

Advanced Research Question

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- CYP Inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

- AMES Test : Evaluate mutagenicity with Salmonella strains TA98/TA100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.